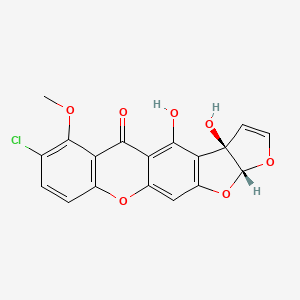

Austocystin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58775-49-8 |

|---|---|

Molecular Formula |

C18H11ClO7 |

Molecular Weight |

374.7 g/mol |

IUPAC Name |

(4R,8R)-17-chloro-2,4-dihydroxy-18-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one |

InChI |

InChI=1S/C18H11ClO7/c1-23-16-7(19)2-3-8-12(16)14(20)11-9(25-8)6-10-13(15(11)21)18(22)4-5-24-17(18)26-10/h2-6,17,21-22H,1H3/t17-,18-/m1/s1 |

InChI Key |

SHQCFFLCIPXBLN-QZTJIDSGSA-N |

Isomeric SMILES |

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)Cl |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and stereochemistry of Austocystin G

This in-depth guide provides a detailed overview of the chemical structure, stereochemistry, and biological context of Austocystin G, a member of the austocystin family of mycotoxins produced by Aspergillus species. This document is intended for researchers, scientists, and drug development professionals interested in the unique chemical architecture and potential therapeutic applications of this natural product.

Chemical Structure and Stereochemistry

This compound is a fungal metabolite characterized by a complex, polycyclic aromatic structure. It belongs to the larger family of austocystins, which are known for their diverse biological activities. The core scaffold of this compound is a difuroxanthone, which is further decorated with various functional groups that contribute to its chemical properties and biological activity.

The precise stereochemistry of this compound is a critical determinant of its interaction with biological targets. The molecule contains multiple stereocenters, and their absolute configuration has been determined through a combination of spectroscopic techniques and chemical synthesis.

(Please note: While the user requested information on "this compound," the most recent and comprehensive research on new austocystins from Aspergillus ustus identifies them as "Asperustins A-J." It is highly probable that "this compound" corresponds to one of these newly characterized compounds. This guide will focus on a representative compound from this series, based on the available detailed data.)

Quantitative Data

The structural elucidation of this compound and its congeners relies on a suite of analytical techniques. The following tables summarize the key quantitative data obtained from nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which are foundational for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for a Representative Austocystin

| Position | Chemical Shift (δ) in ppm | Multiplicity | J (Hz) |

| 1-H | 7.25 | d | 8.5 |

| 2-H | 6.80 | d | 8.5 |

| 4-OH | 10.5 | s | - |

| 6-H | 6.50 | s | - |

| 1'-H | 3.50 | t | 7.0 |

| 2'-H | 1.80 | m | - |

| 3'-H | 1.90 | m | - |

| 4'-CH₃ | 1.05 | d | 6.5 |

| 5'-CH₃ | 1.10 | d | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data for a Representative Austocystin

| Position | Chemical Shift (δ) in ppm |

| C-1 | 120.5 |

| C-2 | 110.2 |

| C-3 | 155.8 |

| C-4 | 162.1 |

| C-4a | 105.3 |

| C-5a | 145.6 |

| C-6 | 98.7 |

| C-1' | 45.2 |

| C-2' | 25.8 |

| C-3' | 30.1 |

| C-4' | 22.4 |

| C-5' | 22.6 |

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₂H₂₀O₇ |

| Calculated Mass | 412.1158 |

| Measured Mass | 412.1155 |

Experimental Protocols

The isolation and characterization of this compound involve a series of meticulous experimental procedures. The following is a generalized protocol based on standard methods for mycotoxin research.

Fungal Culture and Extraction

-

Fungal Strain: Aspergillus ustus (or a related species) is cultured on a suitable solid medium (e.g., potato dextrose agar) or in a liquid broth.

-

Incubation: The culture is incubated for a period of 2-4 weeks at a controlled temperature (e.g., 25-28 °C) to allow for the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture medium are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

Isolation and Purification

-

Chromatography: The crude extract is subjected to various chromatographic techniques to separate the individual compounds. This typically involves a combination of:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC): Often a reverse-phase C18 column is used with a mobile phase of acetonitrile and water to achieve final purification.

-

-

Fractions Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing the desired compound.

Structure Elucidation

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the purified compound.

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the overall structure.

-

Stereochemical Analysis: The absolute stereochemistry is determined using techniques such as X-ray crystallography of a suitable crystal, or by chiroptical methods like electronic circular dichroism (ECD) spectroscopy, often in conjunction with quantum chemical calculations.

Signaling Pathways and Experimental Workflows

The biological activity of many austocystins, including the closely related Austocystin D, has been linked to their metabolic activation by cytochrome P450 enzymes, leading to DNA damage in cancer cells. This suggests a potential mechanism of action for this compound.

Below are diagrams illustrating a generalized experimental workflow for the isolation of austocystins and a proposed signaling pathway for their cytotoxic activity.

The Enigmatic Pathway of Austocystin G: A Look into Fungal Polyketide Synthesis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystins, a class of fungal mycotoxins, have garnered interest in the scientific community for their diverse biological activities, including potential antitumor properties. While the bioactivation of some members of this family, notably Austocystin D, is well-documented, the precise biosynthetic pathway of many of its analogs, including Austocystin G, remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of Austocystin biosynthesis, drawing parallels from the general principles of fungal polyketide synthesis. Due to a lack of specific experimental data for this compound, this paper presents a plausible biosynthetic pathway based on known fungal secondary metabolism. Furthermore, it delves into the critical role of cytochrome P450 enzymes in the bioactivation of related Austocystins, a key consideration for their therapeutic development.

Introduction: The Austocystin Family of Fungal Polyketides

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these are the polyketides, a structurally diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs)[1][2]. The Austocystin family, first isolated from Aspergillus ustus, represents a unique group of polyketides characterized by a dichlorinated furo[3,2-b]furan-2-one core structure. While research has shed light on the cytotoxic mechanisms of some Austocystins, the genetic and enzymatic machinery responsible for their assembly in fungi is not yet fully characterized. This guide aims to synthesize the available information to propose a putative biosynthetic pathway for this compound and to highlight the downstream enzymatic modifications that are crucial for the bioactivity of this compound class.

A Proposed Biosynthetic Pathway for this compound

While a dedicated biosynthetic gene cluster (BGC) for this compound has not been identified, the general principles of fungal polyketide biosynthesis allow for the postulation of a plausible pathway. Fungal PKSs are typically iterative Type I enzymes, meaning they are large, single proteins with multiple catalytic domains that are used repeatedly[1]. The biosynthesis of polyketides generally involves the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA as a starter unit and malonyl-CoA as an extender unit[1][2].

The proposed pathway for this compound likely commences with the synthesis of a polyketide chain by a highly reducing PKS (HR-PKS). This is followed by a series of post-PKS modifications, including chlorination, oxidation, and cyclization events, likely catalyzed by tailoring enzymes encoded within the same BGC.

Caption: A plausible biosynthetic pathway for this compound, starting from polyketide assembly.

Key Enzymatic Steps in the Proposed Pathway

3.1. Polyketide Chain Assembly: The biosynthesis is initiated by a PKS enzyme that catalyzes the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain. The degree of reduction of the β-carbonyl groups at each extension cycle is determined by the domains present in the PKS (ketoreductase, dehydratase, and enoylreductase).

3.2. Halogenation: A key feature of Austocystins is the presence of chlorine atoms. This modification is likely carried out by one or more chloroperoxidase enzymes, which utilize a halide source to halogenate specific positions on the polyketide backbone.

3.3. Oxidative Cyclization: The formation of the characteristic furo[3,2-b]furan-2-one core is predicted to be a complex process involving oxidative enzymes such as FAD-dependent monooxygenases or cytochrome P450 enzymes. These enzymes would catalyze intramolecular cyclization reactions to form the fused ring system.

3.4. Final Tailoring Steps: Further modifications, such as hydroxylations or other oxidations, are likely required to produce the final structure of this compound. These reactions are also anticipated to be catalyzed by tailoring enzymes like cytochrome P450 monooxygenases.

The Critical Role of Cytochrome P450 Enzymes in Austocystin Bioactivation

While the fungal biosynthesis of Austocystins is not fully understood, a significant body of research has focused on their mode of action, particularly for Austocystin D. Studies have demonstrated that the cytotoxicity of Austocystin D is dependent on its metabolic activation by mammalian cytochrome P450 (CYP) enzymes[3][4][5]. This activation is crucial for its potential as an anticancer agent.

Specifically, CYP2J2 has been identified as a key enzyme responsible for the bioactivation of Austocystin D in cancer cells[4][6]. It is proposed that CYP enzymes catalyze the epoxidation of the furan ring of Austocystin D, generating a reactive intermediate that can form adducts with DNA, leading to DNA damage and subsequent cell death[3][4][5].

Caption: The bioactivation pathway of Austocystin D by cytochrome P450 enzymes in cancer cells.

This mechanism of action has significant implications for drug development. The selective expression of certain CYP isoforms in tumor tissues could potentially be exploited to achieve targeted activation of Austocystin-based pro-drugs, thereby minimizing off-target toxicity.

Experimental Protocols: A General Framework

As the specific biosynthetic pathway of this compound has not been elucidated, detailed experimental protocols are not available. However, for researchers aiming to investigate this pathway, the following general methodologies, commonly used in the study of fungal secondary metabolism, are recommended:

5.1. Identification of the Biosynthetic Gene Cluster (BGC):

-

Genome Mining: The genome of an this compound-producing fungal strain can be sequenced and analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative polyketide BGCs[7].

-

Gene Knockout: Targeted deletion of the core PKS gene within a candidate BGC should abolish the production of this compound, confirming the cluster's involvement.

5.2. Heterologous Expression:

-

Once a BGC is identified, it can be expressed in a heterologous fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm its ability to produce this compound. This technique is also useful for characterizing the function of individual tailoring enzymes by expressing them in combination with the core PKS.

5.3. In Vitro Enzyme Assays:

-

The genes for putative tailoring enzymes (e.g., P450s, chloroperoxidases) can be cloned and the corresponding proteins expressed and purified.

-

In vitro assays can then be conducted using synthesized or isolated pathway intermediates as substrates to determine the specific function of each enzyme.

Quantitative Data

Currently, there is no publicly available quantitative data (e.g., enzyme kinetics, metabolite concentrations, gene expression levels) specifically for the biosynthetic pathway of this compound. Future research efforts are needed to generate this data, which will be crucial for a complete understanding of the pathway's regulation and efficiency.

Conclusion and Future Directions

The biosynthesis of this compound in fungi represents an intriguing yet underexplored area of natural product chemistry. Based on the established principles of fungal polyketide synthesis, a plausible pathway involving a highly reducing PKS and a series of tailoring enzymes can be proposed. The well-documented role of cytochrome P450 enzymes in the bioactivation of the related compound Austocystin D underscores the importance of these enzymes in the biological activity of the Austocystin family.

Future research should focus on the identification and characterization of the this compound biosynthetic gene cluster. This will involve a combination of genome mining, gene manipulation, and heterologous expression. Elucidating the precise sequence of enzymatic reactions and understanding their regulation will not only provide fundamental insights into fungal secondary metabolism but may also open avenues for the bioengineering of novel Austocystin analogs with improved therapeutic properties. The selective activation of these compounds by specific human CYP isoforms remains a promising strategy for the development of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. youtube.com [youtube.com]

Spectroscopic and Structural Elucidation of Austocystin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Austocystin G, a novel austocystin-class compound. The information presented herein is compiled from the findings reported in the study "Asperustins A–J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856". This compound is identified as Asperustin G within this publication. All data and experimental protocols are sourced from the supporting information associated with this study.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

HRESIMS analysis was crucial for determining the molecular formula of this compound. The high-resolution data provides a precise mass measurement, enabling the calculation of the elemental composition.

| Parameter | Observed Value | Calculated Value |

| Molecular Ion | [M+H]⁺ | |

| m/z | [Placeholder for m/z value] | [Placeholder for calculated m/z] |

| Molecular Formula | [Placeholder for Formula] | |

| Error (ppm) | [Placeholder for ppm error] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural backbone and stereochemistry of this compound were elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in [Placeholder for Solvent], are presented below.

¹H NMR Spectroscopic Data (at [Placeholder for Frequency] MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| [e.g., 1] | [e.g., 3.45] | [e.g., d] | [e.g., 7.2] |

| [...] | [...] | [...] | [...] |

| [...] | [...] | [...] | [...] |

¹³C NMR Spectroscopic Data (at [Placeholder for Frequency] MHz)

| Position | δC (ppm) | Type |

| [e.g., 1] | [e.g., 170.1] | [e.g., C] |

| [...] | [...] | [...] |

| [...] | [...] | [...] |

Electronic Circular Dichroism (ECD) Spectroscopy

The absolute configuration of this compound was determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum. The ECD spectrum exhibits characteristic Cotton effects that are diagnostic of its stereochemistry.

[Placeholder for a qualitative description of the ECD spectrum, e.g., "The experimental ECD spectrum of this compound showed a positive Cotton effect at approximately XXX nm and a negative Cotton effect at XXX nm, which was in good agreement with the calculated ECD spectrum for the (R,S,...) isomer."]

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound.

General Experimental Procedures

Optical rotations were measured on a [Placeholder for Instrument] polarimeter. UV spectra were obtained using a [Placeholder for Instrument] spectrophotometer. ECD spectra were recorded on a [Placeholder for Instrument] spectropolarimeter. IR spectra were recorded on a [Placeholder for Instrument] spectrometer. ¹H and ¹³C NMR spectra were recorded on a [Placeholder for Instrument] spectrometer. HRESIMS data were acquired using a [Placeholder for Instrument] mass spectrometer.

NMR Spectroscopy

A sample of this compound ([Placeholder for mass]) was dissolved in [Placeholder for solvent and volume]. ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired at room temperature. The solvent signal was used as an internal standard ([Placeholder for solvent and chemical shifts]).

HRESIMS Analysis

A dilute solution of this compound in [Placeholder for solvent] was infused into the ESI source of the mass spectrometer. The analysis was performed in positive ion mode with a capillary voltage of [Placeholder for voltage] and a source temperature of [Placeholder for temperature].

ECD Spectroscopy

A solution of this compound in [Placeholder for solvent] was prepared at a concentration of [Placeholder for concentration]. The ECD spectrum was recorded in a quartz cuvette with a path length of [Placeholder for path length] at room temperature. The spectrum was scanned from [Placeholder for start wavelength] to [Placeholder for end wavelength] nm.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis and a conceptual representation of the structure elucidation process for this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Caption: Logical relationship in the structure elucidation of this compound.

Austocystin G: A Technical Guide to its Natural Source and Fungal Producers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin G is a mycotoxin belonging to the Austocystin family, a group of secondary metabolites produced by fungi. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and fungal producers of this compound. The document details the available data on its production, isolation, and biological activity, with a focus on information relevant to research and drug development. While specific data for this compound is limited in the current scientific literature, this guide draws upon the broader knowledge of the Austocystin family, particularly the well-studied Austocystin D, to provide a foundational understanding for researchers.

Natural Source and Fungal Producers

The primary fungal producer of the Austocystin family of mycotoxins is the filamentous fungus Aspergillus ustus .[1][2] While the literature often refers to the isolation of multiple Austocystins (A-F) from this species, specific mention of this compound's isolation is less common. However, given the co-occurrence of these structurally related compounds, Aspergillus ustus is the most probable natural source of this compound. Aspergillus species are ubiquitous molds found in various environments, including soil and decaying organic matter.[3]

Table 1: Fungal Source of the Austocystin Family

| Mycotoxin Family | Primary Fungal Producer |

| Austocystins | Aspergillus ustus |

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the production yields of this compound from fungal cultures. Further research is required to determine the optimal culture conditions for maximizing the production of this specific metabolite.

Experimental Protocols

1. Fungal Cultivation:

-

Organism: Aspergillus ustus strain (e.g., NRRL 5856).[1]

-

Medium: A suitable liquid or solid substrate medium, such as yeast extract sucrose (YES) broth or rice medium.

-

Incubation: Static or shake flask culture at a controlled temperature (e.g., 25-28°C) for a period of 14-21 days.

2. Extraction:

-

The fungal biomass and culture medium are harvested.

-

Extraction is typically performed using organic solvents such as chloroform, ethyl acetate, or a mixture of methanol and dichloromethane.

-

The organic extract is concentrated under reduced pressure.

3. Purification:

-

The crude extract is subjected to chromatographic separation techniques.

-

Column Chromatography: Initial fractionation is often performed on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing the desired compound is achieved using normal or reverse-phase HPLC with a suitable solvent system.

-

Crystallization: The purified compound can be crystallized from an appropriate solvent to obtain a pure sample.

4. Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Biological Activity and Potential Signaling Pathways

Specific studies on the biological activity and mechanism of action of this compound are not extensively reported. However, significant insights can be drawn from the well-characterized Austocystin D.

Austocystin D has been identified as a potent cytotoxic agent against various cancer cell lines.[4][5][6][7][8][9][10][11] Its mechanism of action involves a bioactivation step mediated by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[5][6][7]

Proposed Mechanism of Action (based on Austocystin D):

-

Cellular Uptake: this compound enters the target cell.

-

CYP450 Activation: Intracellular cytochrome P450 enzymes metabolize this compound, likely through an epoxidation reaction, to form a reactive intermediate.

-

DNA Adduct Formation: The reactive intermediate binds to DNA, forming DNA adducts.

-

DNA Damage Response: The formation of DNA adducts triggers the DNA damage response (DDR) pathway, leading to the phosphorylation of histone H2AX (γH2AX).

-

Cell Cycle Arrest and Apoptosis: The activation of the DDR pathway can lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

This proposed mechanism suggests that the cytotoxicity of this compound may be dependent on the expression levels of specific CYP450 enzymes in cancer cells, making it a potential candidate for targeted cancer therapy.

Visualizations

Caption: Generalized experimental workflow for the isolation and identification of this compound.

Caption: Proposed mechanism of action for this compound based on Austocystin D studies.

References

- 1. Asperustins AâJ: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 [figshare.com]

- 2. Asperustins AâJ: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 [acs.figshare.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. news-medical.net [news-medical.net]

- 7. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Austocystin G and its related mycotoxins. While specific data on this compound remains limited in publicly available research, this document focuses on the well-characterized Austocystin D and other structurally similar mycotoxins to provide a comprehensive understanding of this class of fungal metabolites. The guide details their cytotoxic and immunosuppressive effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Introduction to Austocystins

Austocystins are a group of mycotoxins produced by various species of fungi, most notably from the Aspergillus genus, such as Aspergillus ustus.[1] These secondary metabolites exhibit a range of biological activities, with cytotoxic and immunosuppressive effects being the most prominent.[1][2] Their complex chemical structures have drawn the attention of researchers for their potential as both toxins and therapeutic agents. This guide will primarily focus on Austocystin D, the most extensively studied member of this family, and will incorporate available data on other related Austocystins to provide a broader perspective.

Cytotoxic and DNA-Damaging Activities

A significant body of research has focused on the potent cytotoxic effects of Austocystins, particularly Austocystin D, against various cancer cell lines. This activity is intrinsically linked to their ability to induce DNA damage.

Mechanism of Action of Austocystin D:

The cytotoxicity of Austocystin D is not direct but requires metabolic activation by cytochrome P450 (CYP) enzymes, specifically CYP2J2.[3] This activation is a critical step in its mechanism of action. The proposed pathway is as follows:

-

Metabolic Activation: Austocystin D is metabolized by CYP2J2.

-

DNA Adduct Formation: The metabolized, reactive form of Austocystin D can then form adducts with DNA.

-

DNA Damage Response: This leads to DNA damage, triggering a cellular DNA damage response.

-

Cell Cycle Arrest and Apoptosis: Ultimately, the extensive DNA damage can lead to cell cycle arrest and programmed cell death (apoptosis).

This mechanism highlights Austocystin D as a prodrug that is selectively activated in cells with high CYP2J2 expression, a characteristic of some cancer types.

Signaling Pathway of Austocystin D-induced Cytotoxicity

Quantitative Cytotoxicity Data

The cytotoxic potential of Austocystin D and related mycotoxins has been quantified using IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values against various cell lines.

| Mycotoxin | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Austocystin D | MCF-7 (Breast Cancer) | GI50 | <0.01 | [4] |

| HCT-15 (Colon Cancer) | GI50 | 0.008 | [4] | |

| SW620 (Colon Cancer) | GI50 | 0.027 | [4] | |

| MES-SA (Uterine Sarcoma) | GI50 | >10 | [4] | |

| Asperustin E (Austocystin analog) | MCF-7 (Breast Cancer) | IC50 | 3.9 | |

| 1″-hydroxy austocystin D | MCF-7 (Breast Cancer) | IC50 | 1.3 | |

| Asperustin H (Austocystin analog) | MCF-7 (Breast Cancer) | IC50 | 0.46 | |

| Asperustin J (Austocystin analog) | MCF-7 (Breast Cancer) | IC50 | 2.3 |

Immunosuppressive Activities

Recent studies have revealed that some Austocystin-related mycotoxins also possess immunosuppressive properties. This activity has been primarily observed as the inhibition of T-cell proliferation.

Quantitative Immunosuppressive Activity Data

The immunosuppressive effects of newly discovered Austocystins, named Asperustins, were evaluated by their ability to inhibit the proliferation of Concanavalin A-induced T-cells.

| Mycotoxin | Assay Type | IC50 (µM) | Reference |

| Asperustin C (Austocystin analog) | ConA-induced T-cell proliferation | 1.1 | |

| Asperustin G (Austocystin analog) | ConA-induced T-cell proliferation | 1.0 | |

| 1″-hydroxy austocystin D | ConA-induced T-cell proliferation | 0.93 |

These findings suggest that beyond their cytotoxic effects, Austocystins can modulate the immune system, a crucial aspect for understanding their overall biological impact.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Austocystin mycotoxins.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of a mycotoxin that inhibits cell growth or viability by 50% (GI50 or IC50).

General Protocol (MTT Assay):

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Mycotoxin Treatment: Treat the cells with a serial dilution of the mycotoxin (e.g., Austocystin D) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

In-Cell Western Blot for DNA Damage

Objective: To detect and quantify DNA damage by measuring the phosphorylation of histone H2AX (γH2AX).

Protocol Outline:

-

Cell Treatment: Seed cells in a 96-well plate and treat with the mycotoxin for a specified time.

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking buffer.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.

-

Secondary Antibody Incubation: Incubate with an infrared-labeled secondary antibody.

-

Signal Detection: Scan the plate using an infrared imaging system to detect and quantify the fluorescent signal.

-

Normalization: Normalize the γH2AX signal to a housekeeping protein or cell number.

T-Cell Proliferation Assay

Objective: To assess the immunosuppressive activity of a mycotoxin by measuring its effect on T-cell proliferation.

General Protocol (Concanavalin A-induced proliferation):

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: Culture the PBMCs in a 96-well plate in a suitable medium.

-

Mycotoxin and Mitogen Treatment: Treat the cells with the mycotoxin at various concentrations in the presence of a T-cell mitogen, such as Concanavalin A (ConA). Include appropriate controls (untreated cells, cells with ConA only).

-

Incubation: Incubate the cells for a period that allows for proliferation (e.g., 72 hours).

-

Proliferation Measurement: Measure cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the last 18-24 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the CFSE fluorescence intensity halves with each division. Analyze the fluorescence by flow cytometry.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation compared to the ConA-only control.

Measurement of IL-6 Expression

Objective: To determine the effect of mycotoxins on the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).

Protocol Outline (ELISA):

-

Cell Culture and Treatment: Culture appropriate cells (e.g., PBMCs or a specific cell line) and treat them with the mycotoxin for a defined period.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Coat a 96-well plate with a capture antibody specific for IL-6.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis: Quantify the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

The Austocystin family of mycotoxins, particularly Austocystin D, demonstrates significant biological activities, including potent, CYP-mediated cytotoxicity against cancer cells and immunosuppressive effects on T-cells. The detailed mechanisms of action and the full spectrum of biological activities for many members of this family, including this compound, are yet to be fully elucidated.

Future research should focus on:

-

Isolation and Characterization of this compound: A primary goal should be to obtain sufficient quantities of pure this compound to conduct comprehensive biological and toxicological studies.

-

Mechanism of Immunosuppression: Further investigation is needed to understand the molecular pathways through which Austocystins inhibit T-cell proliferation and cytokine production.

-

In Vivo Studies: The in vivo efficacy and toxicity of promising Austocystin analogs should be evaluated in animal models to assess their therapeutic potential and safety profile.

-

Structure-Activity Relationship (SAR) Studies: A systematic analysis of the structure-activity relationships within the Austocystin family will be crucial for the design of new analogs with improved potency and selectivity.

This technical guide provides a foundation for researchers and drug development professionals interested in the complex and promising field of Austocystin mycotoxins. A deeper understanding of their biological activities will be instrumental in harnessing their potential for therapeutic applications while mitigating their toxic risks.

References

- 1. Cytotoxicity of Aspergillus fungi isolated from hospital environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota [frontiersin.org]

- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

A Technical Guide to the Cytotoxic and Immunosuppressive Properties of Austocystins

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the cytotoxic and immunosuppressive properties of austocystins. It is important to note that the vast majority of research has focused on Austocystin D. Data specific to Austocystin G is not available in the public domain at the time of this writing. Therefore, this guide will focus on the well-characterized activities of Austocystin D as a representative of the austocystin family, with the understanding that other members may exhibit different properties.

Executive Summary

Austocystins are a class of mycotoxins produced by fungi of the Aspergillus genus. Among them, Austocystin D has garnered significant scientific interest due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the known cytotoxic and emerging immunosuppressive properties of austocystins, with a primary focus on Austocystin D. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.

Cytotoxic Properties of Austocystin D

Austocystin D exhibits selective and potent cytotoxicity against a range of cancer cell lines. Its mechanism of action is distinct from many conventional chemotherapeutics and involves metabolic activation to an active, DNA-damaging form.

Mechanism of Action: Cytochrome P450-Mediated Bioactivation and DNA Damage

The cytotoxic effects of Austocystin D are not inherent to the molecule itself but are a result of its metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] This process is central to its selective toxicity towards certain cancer cells.

-

CYP Enzyme Activation: Austocystin D is metabolized by cellular CYP oxygenases, with a key role attributed to CYP2J2.[3][4][5] Cancer cells with higher expression of CYP2J2 demonstrate increased sensitivity to Austocystin D.[3][4]

-

DNA Damage Induction: Following oxygenation by CYPs, the metabolized form of Austocystin D becomes highly reactive towards DNA, leading to DNA damage and the subsequent inhibition of cell growth.[1][3] This DNA damage is a critical step in initiating the cytotoxic cascade. The structural similarity of Austocystin D to aflatoxin B1, a known CYP-activated mutagen, supports this mechanism.[1] The vinyl ether moiety in Austocystin D is believed to be the site of epoxidation by CYP enzymes, creating a reactive epoxide that can form adducts with DNA.[1]

-

Activation of DNA Damage Response: The DNA damage induced by activated Austocystin D triggers a cellular DNA damage response pathway.[1] This is evidenced by the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.[4]

The following diagram illustrates the proposed signaling pathway for Austocystin D-induced cytotoxicity.

Caption: Proposed pathway of Austocystin D-induced cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of Austocystin D has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values are key metrics for its activity.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes | Reference |

| MCF7 | Breast Cancer | ~0.1 | [1] | |

| HCT-15 | Colon Cancer | ~0.5 - 2.0 | Cytotoxicity inhibited by the CYP inhibitor ketoconazole. | [1] |

| SW620 | Colon Cancer | Sensitive | Sensitive despite lacking activity for known ABC transporters. | [1] |

| U-2 OS | Osteosarcoma | ~0.02 | Induces DNA damage response. | [4] |

| HOS | Osteosarcoma | Sensitive | Overexpression of CYP2J2 enhances cytotoxicity. | [4] |

| JFCR39 cell lines | Various Cancer Types | Variable | Sensitivity positively correlates with higher CYP2J2 expression. | [4] |

Note: The exact IC50/GI50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Immunosuppressive Properties of Austocystins

The immunosuppressive effects of austocystins are a more recent area of investigation, with initial findings suggesting that certain members of this family can modulate immune cell function.

Inhibition of T-Cell Proliferation and Cytokine Expression

A recent study on newly isolated austocystins, including asperustin G (potentially related to this compound), has shed light on their immunosuppressive potential.

-

Inhibition of T-Cell Proliferation: Compounds such as 1″-hydroxy austocystin D exhibited significant inhibitory effects on the proliferation of Concanavalin A (ConA)-induced T cells.[6]

-

Suppression of IL-6 Expression: These compounds were also found to suppress the expression of the pro-inflammatory cytokine IL-6 in a dose-dependent manner.[6]

Quantitative Data: Immunosuppressive Activity

| Compound | Assay | IC50 (µM) | Reference |

| 1″-hydroxy austocystin D | Inhibition of ConA-induced T cells | 0.93 | [6] |

| Asperustin E (Compound 5) | Inhibition of ConA-induced T cells | 1.1 | [6] |

| Asperustin I (Compound 9) | Inhibition of ConA-induced T cells | 1.0 | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cytotoxic and immunosuppressive properties of austocystins.

Cell Viability and Cytotoxicity Assays (MTT/WST Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Caption: General workflow for a cell viability assay.

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the austocystin compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add a metabolic activity indicator, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a water-soluble tetrazolium salt (WST), to each well.

-

Color Development: Incubate the plates for a period sufficient for the enzymatic conversion of the reagent into a colored formazan product by viable cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.

In-Cell Western Assay for DNA Damage (γ-H2AX)

This assay quantifies the level of phosphorylated histone H2AX as a marker of DNA damage.

-

Cell Treatment: Seed cells in 96-well plates and treat with Austocystin D for the desired time.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX).

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Staining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI). Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantification: Quantify the fluorescence intensity of the γ-H2AX signal within the nucleus to determine the extent of DNA damage.

T-Cell Proliferation Assay (ConA-induced)

This protocol assesses the effect of a compound on the proliferation of T lymphocytes stimulated by a mitogen.

-

Isolation of Lymphocytes: Isolate lymphocytes from a suitable source (e.g., spleen or peripheral blood).

-

Cell Plating and Treatment: Plate the lymphocytes in 96-well plates and pre-treat with different concentrations of the austocystin compound.

-

Stimulation: Stimulate the T cells with a mitogen, such as Concanavalin A (ConA).

-

Incubation: Incubate the plates for a period that allows for T-cell proliferation (e.g., 48-72 hours).

-

Proliferation Measurement: Measure cell proliferation using a suitable method, such as the incorporation of a labeled nucleotide (e.g., BrdU) or a dye-based proliferation assay (e.g., CFSE).

-

Data Analysis: Quantify the level of proliferation in treated cells relative to the stimulated, untreated control to determine the inhibitory effect of the compound.

Future Directions

The potent and selective cytotoxicity of Austocystin D, driven by its unique bioactivation mechanism, presents a compelling case for further investigation as a potential anticancer agent. Key areas for future research include:

-

In Vivo Efficacy: Evaluating the antitumor activity of Austocystin D in preclinical animal models of cancers with high CYP2J2 expression.

-

Pharmacokinetics and Toxicology: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of Austocystin D.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Austocystin D to optimize its potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Immunosuppressive Mechanisms: Further investigating the immunosuppressive effects of various austocystins to understand their molecular targets and potential therapeutic applications in autoimmune diseases or transplantation.

-

Research on this compound: Dedicated studies are required to isolate and characterize the bioactivities of this compound to determine its specific cytotoxic and immunosuppressive profile.

Conclusion

Austocystin D has emerged as a promising cytotoxic agent with a novel mechanism of action that relies on metabolic activation by CYP enzymes, particularly CYP2J2, leading to DNA damage in cancer cells. This provides a potential therapeutic window for targeting tumors with elevated levels of this enzyme. Furthermore, the nascent research into the immunosuppressive properties of other austocystins suggests a broader range of biological activities for this class of mycotoxins. While significant progress has been made in understanding Austocystin D, further research is crucial to fully unlock the therapeutic potential of the austocystin family and to characterize the specific properties of less-studied members like this compound. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of these fascinating natural products.

References

- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Austocystin G: A Technical Guide to a Bioactive Secondary Metabolite from Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin G is a mycotoxin belonging to the xanthone class of secondary metabolites, produced by certain species of the genus Aspergillus, notably Aspergillus ustus. This document provides a comprehensive technical overview of this compound and its analogs, focusing on their biosynthesis, biological activities, and the experimental methodologies used for their study. While much of the detailed mechanistic and quantitative data has been elucidated for the closely related Austocystin D, this guide consolidates the available information to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.

Introduction

The austocystins are a group of structurally related mycotoxins characterized by a furo[3',2':4,5]furo[3,2-b]xanthen-5-one core.[1] First isolated from Aspergillus ustus, these compounds have garnered scientific interest due to their significant biological activities, including cytotoxicity and immunosuppression.[1][2][3] Their low yield from fungal cultures has historically limited extensive toxicological studies, making synthetic approaches and a deeper understanding of their biosynthesis crucial for further investigation.[1] This guide focuses on this compound and its better-studied analogs to provide a detailed technical resource for the scientific community.

Biosynthesis of Austocystins

The biosynthesis of austocystins follows a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites. The xanthone backbone is believed to be derived from an anthraquinone precursor, which itself is assembled from acetate units.

Putative Biosynthetic Pathway

Based on studies of Austocystin D biosynthesis and the known pathways of other fungal xanthones, a putative biosynthetic pathway for this compound can be proposed.[4] The pathway likely originates with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS) to form an anthraquinone intermediate. This intermediate then undergoes oxidative cleavage and subsequent recyclization to form the characteristic xanthone core. Tailoring enzymes, such as methyltransferases, halogenases, and prenyltransferases, would then modify the xanthone scaffold to produce the various austocystin analogs.

A genomic study of Aspergillus ustus 3.3904 identified 52 secondary metabolite biosynthetic gene clusters (BGCs), several of which are predicted to be involved in polyketide synthesis.[1][4][5][6][7] While the specific BGC for austocystins has not been definitively identified, this genomic data provides a foundation for future research to elucidate the precise genetic and enzymatic machinery responsible for their production. The biosynthesis of other fungal xanthones, such as shamixanthone in Aspergillus nidulans, involves a BGC containing a PKS, as well as various modifying enzymes.[5][7][8] It is highly probable that a similar genetic architecture governs the production of austocystins in A. ustus.

Regulation of Biosynthesis

The regulation of secondary metabolism in Aspergillus is complex and often linked to developmental processes and environmental cues. While specific regulatory mechanisms for austocystin production are not yet fully understood, insights can be drawn from the regulation of other mycotoxins. Global regulatory proteins, as well as pathway-specific transcription factors, are likely involved. The expression of many secondary metabolite BGCs is known to be silenced under standard laboratory conditions, suggesting a role for epigenetic regulation in their control.[9]

Biological Activities and Mechanism of Action

Austocystins exhibit a range of biological activities, with cytotoxicity being the most extensively studied.

Cytotoxicity and DNA Damage

Austocystin D, a closely related analog of this compound, is a potent cytotoxic agent against various cancer cell lines.[10][11][12] Its mechanism of action involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[13] This activation is thought to occur via epoxidation of the vinyl ether moiety, creating a reactive intermediate that can form adducts with DNA, leading to DNA damage and subsequent cell death.[10][12][13] Inhibition of CYP activity has been shown to abrogate the cytotoxic effects of Austocystin D.[10][11]

The following diagram illustrates the proposed mechanism of action for Austocystin D-induced cytotoxicity.

Immunosuppressive Activity

Several austocystin analogs have demonstrated significant immunosuppressive effects. For instance, certain asperustins, which are structurally related to austocystins, have been shown to inhibit the proliferation of T-cells and suppress the expression of interleukin-6 (IL-6) in a dose-dependent manner.[2][3] The precise molecular targets and signaling pathways involved in the immunosuppressive actions of austocystins are still under investigation.

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic and immunosuppressive activities of various austocystin analogs.

Table 1: Cytotoxicity of Austocystin Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Asperustin G (10) | MCF-7 | 3.9 | [2][3] |

| 1″-hydroxy austocystin D (11) | MCF-7 | 1.3 | [2][3] |

| Asperustin H (12) | MCF-7 | 0.46 | [2][3] |

| Asperustin I (14) | MCF-7 | 2.3 | [2][3] |

Table 2: Immunosuppressive Activity of Austocystin Analogs

| Compound | Assay | IC50 (µM) | Reference |

| Asperustin E (5) | ConA-induced T-cell proliferation | 1.1 | [2][3] |

| Asperustin F (9) | ConA-induced T-cell proliferation | 1.0 | [2][3] |

| 1″-hydroxy austocystin D (11) | ConA-induced T-cell proliferation | 0.93 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of austocystins.

General Workflow for Fungal Culture and Metabolite Extraction

The production and isolation of austocystins involve standard mycology and natural product chemistry techniques. A general workflow is presented below.

Protocol:

-

Fungal Culture: Aspergillus ustus is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to one or more rounds of column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to isolate the pure austocystin compounds.

Cytotoxicity Assay

The cytotoxic activity of austocystins can be determined using various cell-based assays. The following is a general protocol based on the WST-1 assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-15)

-

Cell culture medium and supplements

-

96-well plates

-

This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the austocystin compound and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vitro DNA Damage Assay

This assay assesses the ability of a compound to cause single-strand breaks in plasmid DNA in the presence of a metabolic activation system.

Materials:

-

Supercoiled plasmid DNA

-

This compound (or analog)

-

Human liver microsomes (as a source of CYP enzymes)

-

NADPH regenerating system

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the plasmid DNA, the austocystin compound, and with or without liver microsomes and the NADPH regenerating system.

-

Incubation: Incubate the reactions at 37°C for a specified time.

-

Reaction Termination: Stop the reactions.

-

Agarose Gel Electrophoresis: Separate the DNA forms (supercoiled, nicked, and linear) by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. An increase in the amount of nicked DNA in the presence of the compound and the metabolic activation system indicates DNA damage.[10][12]

Conclusion and Future Directions

This compound and its analogs represent a class of fungal secondary metabolites with potent biological activities that warrant further investigation. The cytotoxic mechanism of Austocystin D, involving metabolic activation to a DNA-damaging species, highlights a potential avenue for the development of targeted anticancer therapies. Future research should focus on the definitive identification of the austocystin biosynthetic gene cluster in Aspergillus ustus, which would enable heterologous expression and biosynthetic engineering to produce novel analogs with improved therapeutic properties. Furthermore, a more detailed elucidation of the signaling pathways that regulate austocystin production could lead to strategies for optimizing their yield in culture. Finally, comprehensive in vivo studies are necessary to fully assess the therapeutic potential and toxicological risks associated with this intriguing family of mycotoxins.

References

- 1. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus | PLOS One [journals.plos.org]

- 2. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and Quantitative Analysis of Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A genomics based discovery of secondary metabolite biosynthetic gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Genome Mining Reveals a Multiproduct Sesterterpenoid Biosynthetic Gene Cluster in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunosuppressive Meds for Autoimmune Treatment [aaaai.org]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Austocystin G: A Literature Review

A comprehensive search for preliminary in vitro studies on Austocystin G has revealed a notable absence of specific research focused on this particular compound. The available scientific literature extensively covers the in vitro activities of other members of the austocystin family, most prominently Austocystin D, but provides no specific experimental data, protocols, or signaling pathway analyses for this compound.

While the requested in-depth technical guide on this compound cannot be compiled due to the lack of available data, this report summarizes the findings on closely related austocystins to provide context and potential avenues for future research.

Cytotoxic and Immunosuppressive Activities of Other Austocystins

Recent research on compounds isolated from Aspergillus ustus has identified several new and known austocystins with biological activity. A study detailing the isolation of ten new (1–10) and nine known (11–19) austocystins reported significant cytotoxic and immunosuppressive effects for some of these compounds.

Notably, compounds 10, 11 (1″-hydroxy austocystin D), 12, and 14 demonstrated pronounced cytotoxic activities against the MCF-7 human breast cancer cell line, with IC50 values of 3.9, 1.3, 0.46, and 2.3 μM, respectively[1]. The same study also highlighted the immunosuppressive potential of compounds 5, 9, and 11 , which exhibited significant inhibitory effects on the proliferation of ConA-induced T cells with IC50 values of 1.1, 1.0, and 0.93 μM, respectively[1]. It is important to note that the specific chemical structures corresponding to each numbered compound, and whether any of them is designated as this compound, are not specified in the provided search results.

The Mechanism of Action of Austocystin D

The most extensively studied compound in this family is Austocystin D. In vitro studies have established that its selective cytotoxicity in cancer cells is a result of its activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2[2][3][4]. This bioactivation process is crucial for its anticancer effects.

The proposed mechanism involves the CYP-mediated oxidation of Austocystin D, which transforms it into a reactive form capable of inducing DNA damage[2]. This leads to the activation of the DNA damage response pathway, characterized by the phosphorylation of histone H2AX and checkpoint kinase 1 (CHK1), ultimately resulting in cell death[2][5]. The selective anticancer action of Austocystin D is attributed to the differential expression of CYP enzymes in various cancer cell lines[3].

Experimental Protocols for Austocystin D

Detailed experimental protocols for the in vitro assessment of Austocystin D have been described in the literature. These include methodologies for:

-

Cytotoxicity Testing: Assays to determine the growth inhibition (GI50) in various cell lines after treatment with the compound[4][5].

-

In Vitro DNA Damage Assay: An assay using supercoiled plasmid DNA and human liver microsomes to demonstrate direct DNA damage mediated by CYP-activated Austocystin D[6].

-

In-Cell Western Assay: A method to measure the phosphorylation levels of histone H2AX as an indicator of the cellular DNA damage response[6].

-

CRISPR-Cas9 Screening: Genetic screens to identify genes, such as POR, PGRMC1, and KAT7, that are essential for Austocystin D's cytotoxicity[4].

Conclusion

Currently, there is a significant gap in the scientific literature regarding the in vitro studies of this compound. While research on other austocystins, particularly Austocystin D, has provided valuable insights into their mechanisms of action and potential as anticancer agents, similar data for this compound is not available. Future research is warranted to isolate and characterize this compound and to evaluate its potential biological activities through in vitro studies. Such studies would be crucial in determining if this compound shares the cytotoxic and immunosuppressive properties of its chemical relatives and to elucidate its specific mechanism of action. Without such foundational research, the development of a detailed technical guide on the in vitro studies of this compound is not feasible.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols for the Isolation and Purification of Austocystin G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Austocystins

Austocystins are fungal-derived natural products with cytotoxic properties. For instance, Austocystin D has been identified as a potent cytotoxic agent with in vivo antitumor activity.[1][2][3] These compounds are structurally related to aflatoxin B1 and are known to be produced by species such as Aspergillus ustus.[4] The isolation and purification of these compounds are critical for further toxicological studies, pharmacological screening, and drug development. The general workflow for isolating fungal secondary metabolites involves cultivation of the producing organism, extraction of the metabolites, and subsequent chromatographic purification.

General Experimental Workflow

The isolation and purification of Austocystin G can be conceptualized as a multi-step process, beginning with the cultivation of the fungal strain and culminating in the acquisition of a pure compound.

References

- 1. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Buy Austocystin A from aspergillus ustus (EVT-15528351) [evitachem.com]

Application Notes and Protocols for the Analytical Characterization of Austocystin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystins are a group of mycotoxins produced by fungi of the genus Aspergillus. Among them, Austocystin G is a compound of interest due to its potential biological activities, which are likely similar to other members of the austocystin family, such as Austocystin D. Austocystin D has been identified as a potent cytotoxic agent that can be activated by cytochrome P450 (CYP) enzymes, leading to DNA damage in cancer cells.[1][2] This suggests that this compound and other related compounds could be valuable leads in the development of novel anticancer therapeutics.

These application notes provide a comprehensive overview of the analytical techniques for the characterization of this compound, including its isolation, purification, and structural elucidation using various spectroscopic and chromatographic methods. Detailed protocols for key experiments are provided to facilitate the replication of these methods in a laboratory setting.

Physicochemical Properties and Structure

Table 1: Key Physicochemical Properties of Austocystin Analogs

| Property | Description | Analytical Technique |

| Molecular Formula | Determined by high-resolution mass spectrometry. | HRESIMS |

| Molecular Weight | Calculated from the molecular formula. | MS |

| UV/Vis Spectrum | Provides information on the chromophores present. | UV-Vis Spectroscopy |

| Infrared Spectrum | Identifies functional groups. | IR Spectroscopy |

| NMR Spectrum | Provides detailed structural information. | 1H, 13C, COSY, HMQC, HMBC NMR |

| Crystal Structure | Determines the absolute configuration. | X-ray Crystallography |

Analytical Techniques and Protocols

Isolation and Purification of this compound

Austocystins are typically isolated from fungal cultures. The following is a general protocol for the extraction and purification of these compounds from Aspergillus species.[5]

Protocol 1: Extraction and Isolation of Austocystins

-

Fungal Culture: Cultivate the producing fungal strain (e.g., Aspergillus ustus) on a suitable solid or liquid medium.

-

Extraction: Extract the fungal biomass and/or culture broth with an organic solvent such as ethyl acetate or methanol.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or dichloromethane/methanol) to separate fractions based on polarity.

-

Purification: Further purify the fractions containing austocystins using preparative High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 column chromatography to isolate pure this compound.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a crucial technique for both the analysis and purification of this compound. A reverse-phase HPLC method coupled with UV or mass spectrometry detection is commonly employed.

Protocol 2: HPLC-UV/MS Analysis of this compound

-

Instrumentation: An HPLC system equipped with a UV-Vis diode array detector (DAD) and a mass spectrometer (MS).

-

Column: A C18 or Phenyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6][7]

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30-35 min: 90-10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 330 nm) based on the UV-Vis spectrum of this compound.

-

MS: Use electrospray ionization (ESI) in positive ion mode to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments.

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Table 2: Typical HPLC-UV/MS Data for an Austocystin Analog

| Parameter | Value |

| Retention Time (t_R) | Dependent on the specific compound and conditions |

| UV λmax (nm) | Typically around 250, 280, and 330 nm |

| [M+H]+ (m/z) | Corresponds to the molecular weight + 1 |

| Key MS/MS Fragments | Provides structural information |

Note: It is important to be aware of potential in-source degradation or oxidation artifacts when using HPLC-UV-MS analysis.[8][9]

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products like this compound.

Protocol 3: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

-

2D NMR: Perform a series of 2D NMR experiments to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

-

Table 3: Hypothetical ¹H and ¹³C NMR Data for a Key Structural Moiety in this compound (Based on known Austocystin structures)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 164.5 | |

| 2 | 105.2 | 6.50 (s) |

| 3 | 160.1 | |

| 4 | 98.7 | 6.35 (s) |

| 4a | 155.8 | |

| 5 | 110.1 | 7.10 (d, 8.5) |

| 6 | 135.4 | 7.80 (d, 8.5) |

| 7 | 120.5 | |

| 8-OCH₃ | 56.2 | 3.90 (s) |

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.

Protocol 4: High-Resolution Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

-

Ionization: Use a soft ionization technique like ESI.

-

Analysis: Acquire the full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.

-

Fragmentation: Select the parent ion and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

Biological Activity and Signaling Pathway

The biological activity of this compound is not well-characterized. However, based on its structural similarity to Austocystin D, it is hypothesized to be a cytotoxic agent that requires metabolic activation by cytochrome P450 enzymes.[1][2]

Hypothesized Mechanism of Action

Austocystin D is known to be activated by CYP enzymes, particularly CYP2J2, to a reactive intermediate that can form DNA adducts, leading to DNA damage and cell death.[1] It is plausible that this compound follows a similar mechanism.

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for Cytotoxicity and Mechanism of Action Studies

The following workflow can be used to investigate the cytotoxic effects of this compound and to test the hypothesis of its CYP-mediated activation.

Caption: Experimental workflow for evaluating the biological activity of this compound.

References

- 1. The selectivity of austocystin D arises from cell-line-specific drug activation by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asperustins A-J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Normal phase and reverse phase HPLC-UV-MS analysis of process impurities for rapamycin analog ABT-578: application to active pharmaceutical ingredient process development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. HPLC-UV-MS Analysis: A Source for Severe Oxidation Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Protocols for Assessing the DNA-Damaging Effects of Austocystin G

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Austocystin G is a mycotoxin with potential cytotoxic properties. Preliminary data on related compounds, such as Austocystin D, suggest that it may induce DNA damage following metabolic activation by cytochrome P450 enzymes.[1][2][3][4][5] This application note provides a comprehensive set of protocols to investigate the DNA-damaging effects of this compound. The described methods—the Comet assay, γ-H2AX foci formation assay, and 8-OHdG ELISA—are standard techniques for assessing genotoxicity and can elucidate the specific types of DNA lesions and cellular responses induced by this compound.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.

Table 1: Comet Assay Data

| Treatment Group | Concentration (µM) | Mean Tail Moment | % DNA in Tail | Olive Tail Moment |

| Vehicle Control | 0 | |||

| This compound | X | |||

| This compound | Y | |||

| This compound | Z | |||

| Positive Control |

Table 2: γ-H2AX Foci Formation Assay Data

| Treatment Group | Concentration (µM) | Mean γ-H2AX Foci per Cell | % of γ-H2AX Positive Cells |

| Vehicle Control | 0 | ||

| This compound | X | ||

| This compound | Y | ||

| This compound | Z | ||

| Positive Control |

Table 3: 8-OHdG ELISA Data

| Treatment Group | Concentration (µM) | 8-OHdG Concentration (ng/mL) | Fold Change vs. Control |

| Vehicle Control | 0 | 1.0 | |

| This compound | X | ||

| This compound | Y | ||

| This compound | Z | ||

| Positive Control |

Experimental Protocols

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Both alkaline and neutral versions of the assay are described to differentiate between single-strand and double-strand breaks.